Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Overview
Description
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate is a chemical compound with the molecular formula C8H14BF3KNO2 and a molecular weight of 263.11 g/mol . This compound is used as a reagent in the preparation of organotrifluoroborato building blocks, which are essential in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate is synthesized through a series of chemical reactions involving the introduction of the tert-butoxycarbonyl (Boc) protecting group and the trifluoroborate moiety. The synthesis typically involves the following steps:
Protection of the azetidine ring: The azetidine ring is protected with a tert-butoxycarbonyl group to form 1-(tert-butoxycarbonyl)azetidine.
Formation of the trifluoroborate: The protected azetidine is then reacted with a boron reagent, such as potassium trifluoroborate, under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution reactions: The major products are the substituted azetidine derivatives.
Coupling reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate involves its role as a reagent in chemical reactions. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl group serves as a protecting group, stabilizing the azetidine ring during reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: C8H14BF3KNO2
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)difluoroborate: Similar structure but with two fluorine atoms instead of three.
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)monofluoroborate: Similar structure but with one fluorine atom instead of three.
Uniqueness
This compound is unique due to its trifluoroborate group, which provides enhanced stability and reactivity in chemical reactions compared to its difluoro and monofluoro counterparts. This makes it particularly valuable in synthetic chemistry for the formation of complex organic molecules .
Biological Activity
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate, with the CAS number 1430219-73-0, is a specialized organoboron compound that features a trifluoroborate moiety combined with a tert-butoxycarbonyl-protected azetidine derivative. This compound has garnered interest in organic synthesis due to its unique structural properties and potential applications. However, its biological activity remains underexplored, necessitating a comprehensive review of the existing literature.
- Molecular Formula : C₈H₁₄BF₃KNO₂
- Molecular Weight : 263.11 g/mol
- SMILES Notation : FB-(F)F.[K+]
- Complexity : 261
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 2
Synthesis Overview
The synthesis of this compound involves several key steps:
- Synthesis of Azetidine-3-carboxylic Acid : Cyclization of an appropriate beta-lactam under acidic conditions.
- Boc Protection : Using di-tert-butyl dicarbonate to protect the carboxylic acid.
- Formation of Boronic Acid Moiety : Reacting with a suitable boronic acid reagent.
- Trifluoroborate Ester Formation : Reaction with trifluoroborane.
- Potassium Salt Formation : Neutralization with potassium carbonate to precipitate the salt.
Potential Applications
While specific biological effects have not been documented, compounds with similar structures have shown promise in various biological contexts:
- Nucleophilic Reactions : The trifluoroborate group enhances reactivity with electrophiles, which could be leveraged in drug design and synthesis.
- Cancer Research : Similar organoboron compounds have been investigated for their roles in inhibiting cancer cell growth through various mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes some related organoboron compounds and their known biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
Potassium Benzyl Trifluoroborate | C₆H₅CH₂BF₃K | Used in Suzuki-Miyaura coupling; stable nucleophile |
Potassium Methyl Trifluoroborate | CH₃BF₃K | Versatile nucleophile; utilized in organic synthesis |
Potassium Allyl Trifluoroborate | C₃H₅BF₃K | Useful for allylic substitutions; exhibits unique reactivity |
Case Studies and Research Findings
Despite the lack of extensive studies on this compound, related research suggests potential pathways for investigation:
- Reactivity Studies : Investigating its compatibility with various electrophilic partners could yield insights into its utility in synthetic biology.
- In Vitro Studies : Testing against cancer cell lines may reveal any cytotoxic effects or potential therapeutic applications.
- Mechanistic Studies : Understanding the mechanism of action through biochemical assays could elucidate its role in biological systems.
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12;/h6H,4-5H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUDDXOJTCPYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-73-0 | |
Record name | potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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